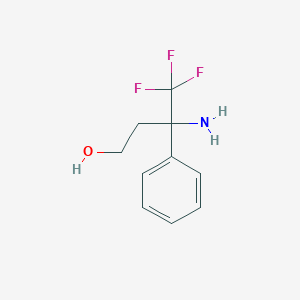

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol (ATPB) is a chemical compound that has been of great interest to researchers due to its unique chemical properties. It is a chiral molecule that has been used in various scientific applications, including drug discovery, asymmetric synthesis, and catalysis.

Scientific Research Applications

Allosteric SHP1 Activators

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol: derivatives have been synthesized and evaluated for their potential as allosteric activators of SHP1, a protein tyrosine phosphatase involved in cancer cell signaling . These compounds have shown promising results in activating SHP1 with low micromolar effects, indicating significant potential for anti-tumor applications.

Synthesis of Chiral α-Tertiary Amines

The compound serves as a building block in the synthesis of chiral α-tertiary amines, which are important in medicinal chemistry . The trifluoromethyl group in its structure is crucial for the effective asymmetric addition of C-nucleophilic reagents, leading to the production of bioactive compounds.

Plant Growth Regulation

Derivatives of 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol have been used to synthesize novel fluorinated plant growth regulators . These compounds have shown efficacy in promoting root growth in various plants, indicating their potential in agricultural sciences.

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the construction of pharmacologically interesting derivatives of α-tertiary amines . Its role in the formation of tetrasubstituted carbon stereogenic centers is vital for creating complex organic molecules.

Material Science

In material science, the compound’s derivatives can be used to modify surface properties and create specialized materials with desired characteristics . The trifluoromethyl group plays a significant role in these applications due to its unique chemical properties.

Chemical Synthesis

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol: is involved in the chemical synthesis of various nitrogen-containing organic compounds, serving as a precursor for more complex structures . Its reactivity with other chemical entities makes it a valuable component in synthetic chemistry.

properties

IUPAC Name |

3-amino-4,4,4-trifluoro-3-phenylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)9(14,6-7-15)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASWLOANNXKYME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B2920997.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2920998.png)

![Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2920999.png)

![Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2921002.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2921009.png)